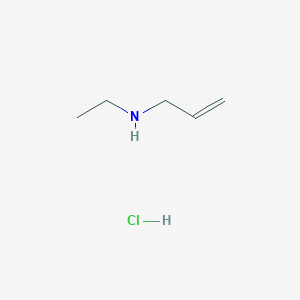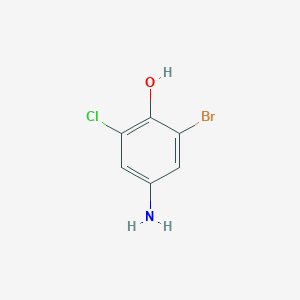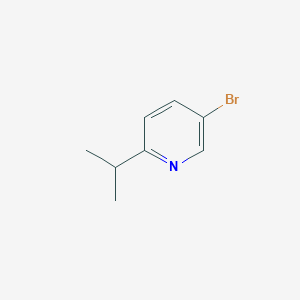
5-Bromo-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-isopropylpyridine is an organic compound with the CAS Number: 1159820-58-2 . It has a molecular weight of 200.08 and its IUPAC name is 5-bromo-2-isopropylpyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isopropylpyridine consists of a pyridine ring, a bromine atom, and an isopropyl group . The InChI Code for this compound is 1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-isopropylpyridine is a solid or semi-solid or lump or liquid . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
5-Bromo-2-isopropylpyridine: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry . These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their broad spectrum of biological activities.
Organic Synthesis
In organic chemistry, 5-Bromo-2-isopropylpyridine serves as a building block for constructing complex molecular architectures . It’s used in the synthesis of various organic compounds, leveraging its reactivity to introduce bromine and isopropyl groups into more complex molecules.
Material Science
This compound is utilized in material science research, particularly in the synthesis of new materials where the pyridine ring can impart specific electronic and structural properties . Its inclusion in polymers and other materials can affect their stability, conductivity, and overall performance.
Analytical Chemistry
5-Bromo-2-isopropylpyridine: finds applications in analytical chemistry, where it may be used as a standard or reagent in chromatography and spectrometry to identify and quantify various substances .
Agrochemical Research
The pyridine scaffold, to which 5-Bromo-2-isopropylpyridine belongs, is extensively used in the synthesis of plant protection chemicals. It can modify the properties of compounds, sometimes changing their application, and act as a unique pharmacophore in agrochemicals .
Biochemistry
In biochemistry, 5-Bromo-2-isopropylpyridine could be involved in the study of enzyme interactions and the development of biochemical assays due to its structural similarity to naturally occurring compounds .
Environmental Applications
Research into the environmental impact of chemical compounds includes 5-Bromo-2-isopropylpyridine . It may be studied for its degradation products, toxicity, and long-term environmental effects .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propriétés
IUPAC Name |
5-bromo-2-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNVJKFIQGNGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropylpyridine | |
CAS RN |
1159820-58-2 |
Source


|
| Record name | 5-bromo-2-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)





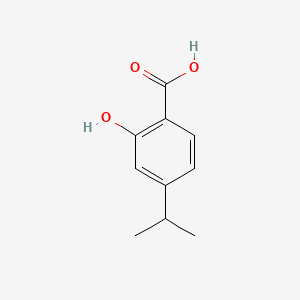
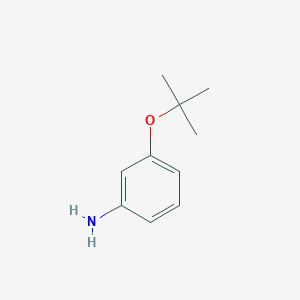

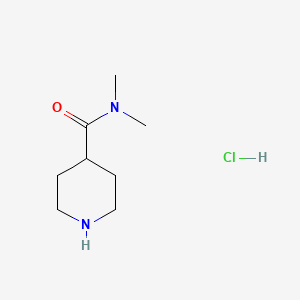
![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)

